molecular formula C11H14N2O2 B13694254 2,3,3-Trimethyl-6-nitroindoline

2,3,3-Trimethyl-6-nitroindoline

Cat. No.: B13694254
M. Wt: 206.24 g/mol
InChI Key: IFSQHOUTXPCUQI-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-6-nitroindoline is a nitro-substituted indoline derivative characterized by three methyl groups at positions 2, 3, and 3, along with a nitro group at position 6. Key features include:

  • Core structure: Indoline (a bicyclic system with a benzene ring fused to a pyrrolidine-like ring).
  • Substituents: Methyl groups (steric and electronic modifiers) and a nitro group (electron-withdrawing, redox-active).

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2,3,3-trimethyl-6-nitro-1,2-dihydroindole

InChI

InChI=1S/C11H14N2O2/c1-7-11(2,3)9-5-4-8(13(14)15)6-10(9)12-7/h4-7,12H,1-3H3

InChI Key

IFSQHOUTXPCUQI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])(C)C

Origin of Product

United States

Preparation Methods

Nitration of 2,3,3-Trimethylindoline

The primary approach to synthesize this compound involves the nitration of 2,3,3-trimethyl-3H-indolenine (the parent compound). The process is typically conducted under strongly acidic conditions using concentrated sulfuric acid as the nitrating medium.

Experimental Procedure:

  • 2,3,3-Trimethyl-3H-indolenine is added dropwise to 96% sulfuric acid maintained at low temperature (ice bath conditions) to control the reaction exotherm.
  • The nitration proceeds to introduce a nitro group predominantly at the 6-position of the indoline ring.
  • After completion, the reaction mixture is neutralized and the product extracted and purified.

Yields and Physical Data:

  • The nitration yields 2,3,3-trimethyl-5-nitro-3H-indolenine with yields around 65% as reported.
  • The nitro compound appears as a solid with characteristic IR absorptions at 1334 and 1514 cm⁻¹ corresponding to the nitro group.
  • 1H NMR and 13C NMR spectra confirm the substitution pattern and integrity of the molecule.

Reduction of the Nitro Compound to Amino Derivative

Following nitration, the nitro group can be selectively reduced to the corresponding amine, 2,3,3-trimethyl-3H-indolenine-5-amine, which serves as an important intermediate for further functionalization.

Reduction Method:

  • Zinc dust in the presence of sodium hydroxide in alcoholic solution is employed as a reducing agent.
  • The reaction is typically conducted by heating the mixture to 343–353 K for about one hour.
  • After completion, the mixture is neutralized, and the amine product is isolated by filtration and recrystallization.

Yields and Characterization:

  • The reduction yields the amine with approximately 65% efficiency.
  • IR spectra show characteristic NH2 stretching bands at 3317 and 3188 cm⁻¹.
  • The amine is purified by recrystallization from aqueous ethanol and characterized by NMR and mass spectrometry.

Diazotization and Azo Coupling Reactions

The amino derivative can undergo diazotization to form diazonium salts, which are then used to synthesize azo compounds based on the 2,3,3-trimethylindoline scaffold.

Diazotization Procedure:

  • The amine is dissolved in hydrochloric acid and cooled in an ice bath.
  • Sodium nitrite is added slowly at 273–282 K to form the diazonium salt.
  • Subsequent coupling with 2,3,3-trimethyl-3H-indolenine in acidic aqueous media leads to azo dye formation.

Outcomes:

  • The azo compounds are obtained as colored powders with yields up to 76%.
  • IR spectra show characteristic azo (-N=N-) stretching bands between 1616–1473 cm⁻¹.
  • These compounds are relevant in dye chemistry and exhibit distinct spectral features confirming their structures.

Alternative Synthetic Routes and Catalytic Methods

While the above methods are classical, recent advances in organic synthesis provide catalytic alternatives for related indoline derivatives:

  • Reductive deoxygenation of isatin derivatives to indoles using B(C6F5)3 and methylphenylsilane under mild conditions has been reported, which may be adapted for indoline synthesis.
  • Photochromic spiropyran derivatives related to this compound have been synthesized and characterized, indicating the compound's versatility in functional material chemistry.

Summary of Preparation Methods and Yields

Step Reagents/Conditions Product Yield (%) Key Characterization Data
Nitration 2,3,3-trimethylindoline + 96% H2SO4, ice bath 2,3,3-trimethyl-5-nitro-3H-indolenine ~65 IR: 1334, 1514 cm⁻¹ (NO2); NMR confirmed
Reduction Zn dust + NaOH in ethanol, 343–353 K 2,3,3-trimethyl-3H-indolenine-5-amine ~65 IR: 3317, 3188 cm⁻¹ (NH2); NMR confirmed
Diazotization & Azo Coupling NaNO2 + HCl, 273–282 K; coupling with indolenine Azo dyes based on 2,3,3-trimethylindoline ~76 IR: 1616–1473 cm⁻¹ (-N=N-); NMR & MS confirmed

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

  • Nitro group (NO2) vibrations observed at 1334 and 1514 cm⁻¹.
  • Amino group (NH2) stretches at 3317 and 3188 cm⁻¹.
  • Azo (-N=N-) stretches in azo compounds at 1616–1473 cm⁻¹.
  • Aromatic C-H stretches around 3050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR spectra show methyl singlets around 1.13–1.37 ppm.
  • Aromatic protons appear between 6.5–8.8 ppm depending on substitution.
  • 13C NMR shows methyl carbons in the 16–39 ppm range and aromatic carbons between 109–165 ppm.
  • Functional groups such as C=N and C–OH resonate in characteristic regions (40–55 ppm and 161–181 ppm respectively).

Mass Spectrometry (MS)

  • Molecular ion peaks consistent with calculated m/z values for each compound.
  • For example, azo compound m/z calculated at 329.1528, found 329.1528 confirms molecular integrity.

Research Findings and Practical Notes

  • The nitration step requires careful temperature control to avoid over-nitration or decomposition.
  • The reduction with zinc dust is selective and efficient, but the amount of reducing agent influences the product distribution (amine vs. hydroxylamine vs. azo compounds).
  • Diazotization conditions must be strictly controlled at low temperatures to maintain diazonium salt stability.
  • The synthetic routes allow for the preparation of azo dyes with variable substitution patterns, expanding the utility of 2,3,3-trimethylindoline derivatives in dye chemistry.
  • Recent catalytic methods for related indoline and indole compounds provide potential for greener and milder synthesis but require further adaptation for nitro-substituted derivatives.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-6-nitroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens and diazonium salts are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2,3,3-Trimethyl-6-nitroindoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of photochromic materials and dyes.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-6-nitroindoline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo photochromic transformations also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2,3,3-Trimethyl-6-nitroindoline with structurally related indoline derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features CAS Number Source
This compound C₁₁H₁₄N₂O₂ 206.24 (calc.) 2-Me, 3-Me, 3-Me, 6-NO₂ Hypothesized; no direct data N/A N/A
3,3-Dimethyl-6-nitroindoline C₁₀H₁₂N₂O₂ 192.21 3-Me, 3-Me, 6-NO₂ Well-characterized; commercial 179898-72-7
6-Nitroindoline C₈H₈N₂O₂ 164.16 6-NO₂ Simplest nitroindoline derivative 19727-83-4
3,3-Dimethyl-5-nitroindoline C₁₀H₁₂N₂O₂ 192.21 3-Me, 3-Me, 5-NO₂ Positional isomer (NO₂ at C5) 848047-43-8
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline] C₁₉H₁₈N₂O₃ 322.36 Spiro-chromene, 1′-Me, 3′-Me, 3′-Me, 6-NO₂ Photochromic properties N/A
3,3-Dimethyl-6-nitroindolin-2-one C₁₀H₁₀N₂O₃ 206.20 3-Me, 3-Me, 6-NO₂, 2-ketone Oxidized derivative (indolinone) 100510-64-3
Key Observations:
  • Nitro Position : 6-Nitroindoline derivatives (e.g., 6-Nitroindoline) exhibit distinct electronic properties compared to 5-nitro isomers (e.g., 3,3-Dimethyl-5-nitroindoline), influencing absorption spectra and redox behavior .
  • Functional Groups: The ketone in 3,3-Dimethyl-6-nitroindolin-2-one introduces hydrogen-bonding capacity, absent in the non-oxidized analogs .
Reactivity Trends:
  • Nitro groups in indolines are susceptible to reduction (e.g., to amines) and nucleophilic substitution, with steric effects from methyl groups modulating reaction rates .
  • Spiro derivatives (e.g., 1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline]) undergo photochromic ring-opening reactions due to the chromene moiety .

Biological Activity

2,3,3-Trimethyl-6-nitroindoline is a compound of interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
IUPAC Name: 7,8-dimethoxy-5H-indeno[1,2-d]pyrimidin-2-amine
Canonical SMILES: COC1=C(C=C2C(=C1)CC3=CN=C(N=C32)N)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert effects through:

  • Enzyme Binding: The compound can inhibit or activate enzyme activities.
  • Receptor Modulation: It interacts with cellular receptors, potentially altering signaling pathways.
  • Gene Expression Regulation: It influences the expression of genes involved in various biological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. For example:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notable results include:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)18.6
MCF-7 (breast cancer)20.7

These results indicate that the compound may serve as a candidate for further development in cancer therapeutics.

Antioxidant Activity

Studies have also explored the antioxidant potential of this compound. The ability to scavenge free radicals was assessed using the DPPH assay:

Concentration (µM) % Inhibition Reference
5030
10055

This suggests that the compound may protect against oxidative stress-related damage.

Case Studies

Recent studies have highlighted the multifaceted applications of this compound:

  • Anticancer Research: A study demonstrated that treatment with this compound resulted in reduced viability in several cancer cell lines and induced apoptosis through caspase activation pathways.
  • Antimicrobial Development: Researchers are investigating this compound as a lead for new antibiotics due to its effectiveness against resistant strains of bacteria.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2,3,3-Trimethyl-6-nitroindoline with high purity?

Methodological Answer:
The synthesis typically involves nitration of a pre-functionalized indoline core. For example:

Indoline Methylation : Introduce methyl groups at positions 2 and 3 via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to selectively nitrate the indoline at position 6, leveraging steric and electronic effects .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Consideration : Competing side reactions (e.g., over-nitration) can be minimized by controlling reaction time and temperature.

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Use ¹H NMR (500 MHz, CDCl₃) to verify methyl group integration (δ 1.35–1.50 ppm for geminal dimethyl) and aromatic proton splitting patterns (δ 7.2–8.0 ppm for nitro-substituted indoline) . ¹³C NMR confirms quaternary carbons adjacent to nitro groups .
  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal refinement. Resolve ambiguities in methyl group positioning using difference Fourier maps .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) validates molecular ion [M+H]⁺ (calculated for C₁₁H₁₃N₂O₂: 221.0926) .

Advanced: How to design experiments to investigate photochromic behavior in this compound derivatives?

Methodological Answer:
Photochromism is linked to structural isomerization (e.g., spiropyran ↔ merocyanine). Experimental design includes:

UV/Vis Spectroscopy : Monitor absorbance changes (300–600 nm) under UV irradiation (365 nm). Calculate rate constants for isomerization using kinetic models .

Solvent Effects : Test polar (e.g., methanol) vs. nonpolar (toluene) solvents to assess stabilization of open/closed forms .

Thermal Reversibility : Perform variable-temperature NMR to track thermal relaxation kinetics. Use Arrhenius plots to determine activation energy .

Data Contradictions : Discrepancies in quantum yields may arise from impurities; validate via HPLC and control light intensity .

Advanced: How to resolve inconsistencies in biological activity data for this compound across studies?

Methodological Answer:
Address variability through:

Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and pre-tested viability assays (MTT/CellTiter-Glo®). Include positive controls (e.g., staurosporine for cytotoxicity) .

Compound Integrity : Verify batch purity (>95% via HPLC) and stability (accelerated degradation studies at 40°C/75% RH for 4 weeks) .

Statistical Power : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Report effect sizes and confidence intervals per NIH guidelines .

Case Study : Discrepant IC₅₀ values may stem from assay pH differences; buffer optimization (e.g., PBS vs. HEPES) is critical .

Advanced: What mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density at the nitro group. Predict sites for nucleophilic attack (e.g., C-6 vs. C-5) .

Isotopic Labeling : Synthesize ¹⁵N-labeled nitro derivatives to track reaction pathways via ¹⁵N NMR .

Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., with D₂O vs. H₂O) to identify rate-determining steps .

Challenge : Steric hindrance from 2,3,3-trimethyl groups may limit accessibility; probe via X-ray crystallography .

Basic: What preclinical protocols are required for IND submission of this compound-based therapeutics?

Methodological Answer:
Follow FDA/ICH guidelines :

Toxicology : Conduct 14-day acute toxicity studies in rodents (OECD 423) at 10× proposed human dose. Monitor hematological and histopathological endpoints .

Pharmacokinetics : Assess bioavailability (IV vs. oral dosing in rats) and metabolite profiling (LC-MS/MS) .

CMC Documentation : Provide batch records, stability data (ICH Q1A), and analytical method validation (HPLC, dissolution testing) .

Compliance : Cross-reference chemical data (e.g., synthesis SOPs) in IND Section 3.1 .

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